(S)-N-(1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)acetamide
Description
(S)-N-(1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)acetamide, commonly known as Apremilast, is a small-molecule inhibitor of phosphodiesterase 4 (PDE4) with the molecular formula C₂₂H₂₄N₂O₇S and a molecular weight of 460.5 g/mol . It is approved for treating moderate-to-severe psoriasis and psoriatic arthritis due to its ability to downregulate pro-inflammatory cytokines such as TNF-α, IL-8, and IL-23 . Structurally, Apremilast features:
- A chiral center at the ethyl group linked to the 3-ethoxy-4-methoxyphenyl ring.
- A methylsulfonyl group contributing to its metabolic stability.
- An isoindole-1,3-dione core fused with an acetamide moiety, critical for PDE4 binding .
Its synthesis involves asymmetric methods using Ellman’s sulfinamide as a chiral auxiliary or biocatalytic approaches with ketoreductases and lipases to achieve the (S)-configuration . Polymorph control (e.g., crystalline forms) and impurity profiles (e.g., des-acetyl apremilast <1% w/w) are rigorously monitored to ensure therapeutic safety .
Properties
CAS No. |
2097600-16-1 |
|---|---|
Molecular Formula |
C14H21NO5S |
Molecular Weight |
315.39 g/mol |
IUPAC Name |
N-[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]acetamide |
InChI |
InChI=1S/C14H21NO5S/c1-5-20-14-8-11(6-7-13(14)19-3)12(15-10(2)16)9-21(4,17)18/h6-8,12H,5,9H2,1-4H3,(H,15,16)/t12-/m1/s1 |
InChI Key |
JXQHZPLOPHTQTK-GFCCVEGCSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)[C@@H](CS(=O)(=O)C)NC(=O)C)OC |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)NC(=O)C)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Pharmacokinetics and Stability
- Apremilast : High oral bioavailability (73%) due to methylsulfonyl group enhancing solubility and metabolic stability .
- Quinoline-Piperidine Derivatives: Poor solubility (logP >5) limits bioavailability, requiring formulation optimization .
- Tetrahydrofuran-Containing Analogues () : Lower molecular weight (299.34 vs. 460.5) correlates with faster renal clearance .
Therapeutic Specificity
- Apremilast : Selective for PDE4 (IC₅₀ = 74 nM), with minimal off-target effects .
- Herbicidal Analogues (): Chloro-triazine derivatives (e.g., 2-Chloro-4-ethylamino-6-isopropylamino-s-triazine) lack anti-inflammatory activity but show potent herbicidal effects .
Regulatory and Industrial Considerations
- Apremilast: Multiple patents cover polymorphs (e.g., Form I, II) and impurity control (genotoxins <25 ppm) .
- Intermediates (e.g., Compound 9 in ): Not optimized for clinical use due to instability under acidic conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
